![molecular formula C14H10Cl2N2O3 B5800063 N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide](/img/structure/B5800063.png)
N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide is an organic compound characterized by the presence of dichlorophenyl, methyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . The nitration process can be carried out in a continuous flow microreactor system, which improves reaction efficiency and yields. The reaction conditions include a molar ratio of nitric acid to the substrate, reaction temperature, and residence time in the reactor .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using batch reactors. These processes require careful control of reaction conditions to ensure high yields and minimize waste. Organic solvents such as dichloroethane or dichloroethylene can be used to enhance the solubility of the substrate and improve mass transfer rates .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for catalysis, and organic solvents for improved solubility. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize yields and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the compound can yield various nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide include:
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUROOQVICQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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